2-(Carboxymethoxy)-4-fluorobenzoic Acid
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Overview
Description
2-(Carboxymethoxy)-4-fluorobenzoic Acid is a chemical compound with the linear formula C9H8O5 . Its CAS Number is 635-53-0 and its molecular weight is 196.161 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carboxylic acids in general can undergo a variety of reactions. They can react with metals to produce hydrogen gas and a salt . They can also be converted into esters, acid chlorides, and anhydrides .Scientific Research Applications
18F-labeled Carboxylic Acids for Imaging
A study explored the use of 18F-labeled carboxylic acids, including 4-(18F)fluorobenzoic acid (18F-FBA), as potential probes for differentiating tumors from inflammation in mice models. The research found that 18F-FBA demonstrated promising properties for tumor imaging with high contrast between tumor and inflammation, indicating its potential as a PET probe for distinguishing tumors from inflammation. However, further modification of the 18F-FBA structure was suggested to improve its pharmacokinetics (Wang et al., 2016).
Brain Uptake of Acid Metabolites
Another study investigated the brain uptake of [18F]fluorobenzoic acid and [18F]fluorocyclohexanecarboxylic acid, metabolites of 5-HT1A ligands, using dynamic PET studies in rhesus monkeys. The results provided insights into the penetration of these acids into the brain, which could be useful for correcting tissue time-activity data and improving the accuracy of PET imaging (Carson et al., 2003).
Cancer Research and Treatment
PARP1 Expression in Glioblastoma Models
Research introduced [18F]PARPi as an imaging agent for PARP1 expression, which is essential in DNA repair processes. The study used a 2H-phthalazin-1-one scaffold conjugated to 4-[18F]fluorobenzoic acid and demonstrated that [18F]PARPi could selectively accumulate in orthotopic brain tumor tissue, offering new opportunities for non-invasive imaging of tumor growth and monitoring interventions (Carney et al., 2016).
Imaging of Prostate Cancer
A study synthesized and evaluated 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, as a potential imaging agent for prostate-specific membrane antigen (PSMA). This agent demonstrated high precision and good signal/noise ratios in imaging PSMA-expressing tissues, suggesting its viability as a new positron-emitting imaging agent for PSMA-expressing tissues (Chen et al., 2011).
Safety and Hazards
Mechanism of Action
- The primary target of 2-(Carboxymethoxy)-4-fluorobenzoic Acid is tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . PTPN1 is an enzyme involved in cellular signaling pathways, particularly in the regulation of protein phosphorylation and dephosphorylation. It catalyzes the removal of phosphate groups from tyrosine residues in proteins .
Target of Action
Biochemical Analysis
Biochemical Properties
Carboxylic acids are known to participate in various biochemical reactions, often acting as proton donors due to their acidic nature . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
Carboxylic acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(carboxymethoxy)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO5/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRPPABXMLDLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268299 |
Source
|
Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-12-3 |
Source
|
Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(carboxymethoxy)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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